2-(But-3-yn-1-yloxy)-5-iodoaniline
Description
2-(But-3-yn-1-yloxy)-5-iodoaniline is a substituted aniline derivative featuring an iodine atom at the para-position (C5) relative to the amino group and a but-3-yn-1-yloxy substituent at the ortho-position (C2). This compound combines the reactivity of an aromatic amine with the unique electronic and steric properties of an alkyne-containing ether.
The compound’s structural features make it valuable in medicinal chemistry (e.g., as a building block for kinase inhibitors) and materials science (e.g., polymer crosslinking).
Properties
Molecular Formula |
C10H10INO |
|---|---|
Molecular Weight |
287.10 g/mol |
IUPAC Name |
2-but-3-ynoxy-5-iodoaniline |
InChI |
InChI=1S/C10H10INO/c1-2-3-6-13-10-5-4-8(11)7-9(10)12/h1,4-5,7H,3,6,12H2 |
InChI Key |
MRTXRWMXZRWPDK-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCOC1=C(C=C(C=C1)I)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(But-3-yn-1-yloxy)-5-iodoaniline with analogous compounds identified in the provided evidence, focusing on structural variations, reactivity, and applications.
2-[[2-(Dimethylamino)phenyl]thio]-5-iodoaniline ()
- Structural Differences: Replaces the butynyloxy group with a thioether (-S-) linkage to a dimethylamino-substituted phenyl ring. The iodine atom remains at C5, but the sulfur atom introduces greater polarizability compared to oxygen, altering electronic properties.
- The dimethylamino group provides a basic site for protonation, influencing solubility and intermolecular interactions.
- Applications: Likely used in metal-catalyzed reactions or as a ligand in coordination chemistry due to the sulfur and amino groups .
2-(Cyclopropylmethoxy)-5-iodoaniline ()
- Structural Differences :
- Substitutes the butynyloxy group with a cyclopropylmethoxy moiety.
- The cyclopropane ring introduces steric strain and sp³ hybridization, contrasting with the linear alkyne in the target compound.
- Reactivity: Cyclopropane’s strain energy may lead to ring-opening reactions under acidic or thermal conditions, unlike the chemically stable alkyne.
- Applications :
2-Iodo-N-[(5-methylfuran-2-yl)methyl]aniline ()
- Structural Differences :
- Replaces the ether-linked butynyl group with an N-[(5-methylfuran-2-yl)methyl] substituent.
- The furan ring introduces aromaticity and oxygen heteroatoms, contrasting with the aliphatic alkyne.
- Reactivity :
- The furan’s electron-rich nature may participate in Diels-Alder reactions, whereas the alkyne enables orthogonal reactivity (e.g., CuAAC).
- The iodine atom’s position (C2 vs. C5) alters regioselectivity in substitution reactions.
- Applications: Potential use in heterocyclic chemistry or as a precursor for bioactive molecules targeting furan-binding proteins .
Tabulated Comparison of Key Features
| Compound | Substituent Type | Key Functional Groups | Reactivity Highlights | Applications |
|---|---|---|---|---|
| 2-(But-3-yn-1-yloxy)-5-iodoaniline | Ether-linked alkyne | -NH₂, -O-(C≡C), -I | Click chemistry, cross-coupling | Polymers, medicinal chemistry |
| 2-[[2-(Dimethylamino)phenyl]thio]-5-iodoaniline | Thioether-linked aryl amine | -NH₂, -S-, -N(CH₃)₂, -I | Metal coordination, protonation | Coordination chemistry |
| 2-(Cyclopropylmethoxy)-5-iodoaniline | Ether-linked cyclopropane | -NH₂, -O-(cyclopropyl), -I | Ring-opening reactions | Limited (discontinued) |
| 2-Iodo-N-[(5-methylfuran-2-yl)methyl]aniline | N-linked furan | -NH-(furan), -I | Diels-Alder, heterocyclic synthesis | Bioactive molecule development |
Research Findings and Limitations
- Synthetic Challenges : The alkyne group in 2-(But-3-yn-1-yloxy)-5-iodoaniline requires inert conditions to prevent polymerization or oxidation, unlike the more stable cyclopropane or furan derivatives .
- Electronic Effects : The electron-withdrawing iodine and electron-donating alkoxy group create a polarized aromatic system, enhancing electrophilic substitution at specific positions compared to sulfur or nitrogen analogs .
- Lack of Direct Data: No crystallographic or spectroscopic data for the target compound was found in the evidence, suggesting a gap in published literature. Tools like SHELXL or ORTEP (–3) could aid in structural characterization .
Preparation Methods
Hiyama Alkynylation/Cyclization
Source describes a tandem Hiyama alkynylation/cyclization method using PdCl₂ and NaOH. While originally applied to benzofuran synthesis, this approach can be adapted for alkynyl ether formation.
Adapted Protocol :
-
Substrate Activation : 5-Iodo-2-iodoaniline is treated with triethoxysilylbut-3-yn-1-ol in the presence of PdCl₂(PPh₃)₂ (5 mol%) and NaOH (2 equiv.) in THF.
-
Cyclization Avoidance : Reaction conditions (room temperature, 1 h) are optimized to prevent cyclization into benzofuran derivatives.
Outcome :
-
Yield: ~65% (lower due to competing side reactions).
-
Mechanistic Insight : The reaction proceeds via oxidative addition of Pd into the C–I bond, followed by transmetalation with the silylalkyne and reductive elimination.
Mitsunobu Etherification for Direct Oxygen-Alkyne Linkage
Mitsunobu Reaction with But-3-yn-1-ol
Source demonstrates Mitsunobu etherification for installing alkynyl ethers using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
Synthetic Route :
-
Amino Protection : 5-Iodo-2-aminophenol is acetylated to 5-iodo-2-acetamidophenol (Ac₂O, DMAP, 85% yield).
-
Ether Formation : The protected phenol reacts with but-3-yn-1-ol (1.1 equiv.), DEAD (1.3 equiv.), and PPh₃ (1.3 equiv.) in CH₂Cl₂ at 0°C for 2 h.
-
Deprotection : The acetamide is hydrolyzed using 6 M HCl in refluxing ethanol (3 h, 90% yield).
Optimization Notes :
-
Secondary alcohols like but-3-yn-1-ol require excess DEAD (1.5 equiv.) for complete conversion.
-
Silica gel chromatography (PE/EtOAc = 40:1) effectively separates the product from byproducts.
Comparative Analysis of Synthetic Methods
Yield and Efficiency
Key Observations :
-
Sonogashira coupling offers higher yields but requires alkyne protection.
-
Mitsunobu etherification is direct but less efficient for secondary alcohols.
Substrate Scope and Limitations
Functional Group Tolerance
Alkynyl Ether Stability
-
But-3-yn-1-yloxy groups are prone to hydrolysis under acidic conditions, necessitating neutral workup protocols.
Characterization and Validation
Spectroscopic Data
Purity Assessment
Industrial and Scalability Considerations
Catalyst Recycling
Q & A
Q. What advanced crystallographic techniques improve resolution of hydrogen-bonding networks in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
